molecular formula C19H20N4OS B2794651 N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1797623-29-0

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2794651
CAS No.: 1797623-29-0
M. Wt: 352.46
InChI Key: OOJKEGIEZXOJEE-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyridine-substituted tetrahydroindazole core linked to a thiophene-3-carboxamide moiety via an ethyl chain. The pyridine and indazole motifs are common in kinase inhibitors and other therapeutics, while the thiophene carboxamide group may influence solubility and binding interactions .

Properties

IUPAC Name

N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(14-8-12-25-13-14)21-10-11-23-17-7-2-1-5-15(17)18(22-23)16-6-3-4-9-20-16/h3-4,6,8-9,12-13H,1-2,5,7,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJKEGIEZXOJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CSC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-3-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique molecular structure that integrates a thiophene moiety and an indazole derivative, suggesting diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound through a detailed review of existing literature, including case studies and research findings.

Antiproliferative Activity

Recent studies have indicated that derivatives of indazole, including those similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values as low as 25.3 nM against KG1 cell lines and 77.4 nM against SNU16 cell lines .

Enzymatic Inhibition

The compound has been investigated for its potential to inhibit specific enzymes associated with cancer proliferation. In particular, certain indazole derivatives have demonstrated potent inhibition of FGFR (Fibroblast Growth Factor Receptor), with IC50 values reported at less than 4.1 nM for FGFR1 and 2.0 ± 0.8 nM for FGFR2 . This suggests that the compound may also act as a selective inhibitor in similar pathways.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of thiophene-containing compounds. For example, derivatives that include thiophene rings have shown promising results in suppressing COX-2 activity, which is crucial in inflammatory processes . The IC50 values for certain derivatives were reported at approximately 0.04 μmol, indicating strong anti-inflammatory potential comparable to established drugs like celecoxib .

Case Studies

Case Study 1: Antiproliferative Activity in Cancer Cells
A study evaluated the antiproliferative effects of various indazole derivatives on human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity with IC50 values ranging from 25 nM to 100 nM across different cell lines.

Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzymatic inhibition properties of indazole derivatives. The findings revealed that certain compounds effectively inhibited FGFR activity at nanomolar concentrations, supporting the hypothesis that these structural motifs can be optimized for therapeutic applications in oncology.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Biological Activity
Indazole CoreAntiproliferative activity
Thiophene MoietyAnti-inflammatory effects
Pyridine SubstituentEnhanced binding affinity to target enzymes

The presence of these functional groups contributes significantly to the compound's overall biological efficacy.

Comparison with Similar Compounds

Key Differences :

  • The target compound lacks fluorinated substituents (common in analogues ), which could reduce metabolic stability but improve solubility.

Spectroscopic and Analytical Data

Compound ID/Name Molecular Weight (MS) Key NMR Shifts (δ, ppm) Notable Substituents
37F Not reported 8.90 (d, J=8.6 Hz), 8.69 (d, J=8.6 Hz) Pyrimidine, amino-indazole
16A 694.59 [M+H]+ Not reported Bromo-pyridine, trimethylsilyl ethynyl
Target Compound Estimated ~450–500 Anticipated thiophene peaks at ~7–8 ppm Thiophene carboxamide, pyridin-2-yl

Insights :

  • Fluorinated analogues (e.g., 82, 37F) exhibit higher molecular weights (~700–800 Da) due to multiple halogens and bulky groups .
  • The target compound’s thiophene ring may produce distinct aromatic proton signals compared to pyridine/pyrimidine-based analogues.

Research Findings and Implications

  • Fluorine Substitution : Compounds with difluoromethyl or tetrafluoro groups (e.g., 82, 37F) show enhanced binding to hydrophobic pockets in enzymatic targets . The absence of fluorine in the target compound may necessitate alternative strategies for potency.
  • Linker Flexibility : The ethyl chain in the target compound could improve conformational adaptability compared to rigid acetylene linkers in 16A .
  • Synthetic Complexity : The evidence compounds require multi-step syntheses with chiral resolution (e.g., atropisomer separation ), suggesting similar challenges for the target compound.

Q & A

Q. How to integrate cross-disciplinary approaches (e.g., environmental impact studies)?

  • Answer :
  • Conduct ecotoxicology assays (e.g., Daphnia magna toxicity) to assess environmental risks .
  • Use lifecycle analysis (LCA) to evaluate synthetic routes for sustainability .

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